Mal-PEG6-CH2COOH

PROTAC degradation Ternary complex formation Linker length-activity relationship

Mal-PEG6-CH2COOH (CAS 518044-39-8) is a discrete, monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a maleimide group and a terminal acetic acid moiety separated by a six-unit PEG spacer. As a non-cleavable small-molecule PEG derivative with a molecular weight of approximately 419.4 g/mol, it provides the canonical hexaethylene glycol reach essential for forming stable ternary complexes in proteolysis-targeting chimeras (PROTACs) and for engineering homogeneous antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios.

Molecular Formula C18H29NO10
Molecular Weight 419.4 g/mol
Cat. No. B12084395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG6-CH2COOH
Molecular FormulaC18H29NO10
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23)
InChIKeyRBBKFNMVMXHLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG6-CH2COOH: Heterobifunctional PEG Linker for ADC and PROTAC Conjugation


Mal-PEG6-CH2COOH (CAS 518044-39-8) is a discrete, monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a maleimide group and a terminal acetic acid moiety separated by a six-unit PEG spacer. As a non-cleavable small-molecule PEG derivative with a molecular weight of approximately 419.4 g/mol, it provides the canonical hexaethylene glycol reach essential for forming stable ternary complexes in proteolysis-targeting chimeras (PROTACs) and for engineering homogeneous antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios . The maleimide end-group reacts chemoselectively with thiols (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether linkages, while the –CH2COOH terminus can be activated (e.g., with EDC/HATU) for efficient amide bond formation with primary amines, making it a critical building block in bioconjugation and targeted therapeutic design .

Why Mal-PEG6-CH2COOH Cannot Be Arbitrarily Substituted with Other PEG Linkers


Generic substitution with shorter (PEG4) or longer (PEG8) oligomers, or with alkyl-based analogs, carries a high risk of functional failure in both PROTAC and ADC applications. The PEG6 spacer does not act as an inert tether; its specific length and conformational flexibility directly tune the geometry of ternary complex formation, impacting ubiquitination efficiency and degradation potency by more than an order of magnitude in reported systems . In an ADC context, changing the PEG chain length modulates the conjugate's hydrophilicity, aggregation propensity, and pharmacokinetic clearance, where a difference of just two ethylene glycol units can alter plasma half-life and tumor exposure [1]. Consequently, selecting an analog like Mal-PEG4-CH2COOH or Mal-PEG8-CH2COOH as a procurement shortcut without empirical linker-length screening introduces variables in potency, solubility, and in vivo behavior that can derail a lead optimization campaign.

Quantitative Performance Guide: Mal-PEG6-CH2COOH vs. Comparator Linkers


Linker Length and PROTAC Ternary Complex Stability: PEG6 vs. PEG4 & PEG8

Systematic structure–activity relationship (SAR) studies reviewed by BOC Sciences indicate that the optimal linker length for productive E3 ligase-target protein ternary complex formation is highly sensitive to the number of ethylene glycol units. The PEG6 chain (6 units) comfortably spans the most commonly reported crystallographic inter-pocket distances (>3 nm) in PROTAC ternary structures, while the shorter PEG4 chain (4 units) frequently falls short, leading to sub-maximal ubiquitination even when binary binding is robust . The incremental addition of two ethylene glycol units (PEG4→PEG6) has been shown to shift degradation activity from inactive to sub-nanomolar DC50 values in cellular assays .

PROTAC degradation Ternary complex formation Linker length-activity relationship

ADC Drug-to-Antibody Ratio (DAR) and Hydrophilicity: Mal-PEG6-CH2COOH vs. Alkyl Linkers

PEGylated linkers, such as those based on the PEG6 scaffold, are critical for achieving high drug-to-antibody ratios (DARs up to 8) without causing ADC aggregation. A study on maleimide-PEG-glucuronide-MMAE ADCs demonstrated that increasing PEG chain length directly reduces hydrophobicity-driven aggregation, enabling higher DAR species with improved plasma exposure and lower in vivo clearance [1]. In contrast, non-PEGylated or alkyl-based linkers (e.g., SMCC) lead to significant aggregation at DAR >4, limiting their therapeutic index.

Antibody-drug conjugate Drug-to-antibody ratio Linker hydrophilicity

Maleimide Hydrolytic Stability and Conjugation Reproducibility: Mal-PEG6-CH2COOH vs. Mal-PEG6-NHS Ester

The maleimide group in Mal-PEG6-CH2COOH remains stable against hydrolysis in the typical pH 6.5-7.5 conjugation window for several hours, providing a robust window for bioconjugation. In contrast, the more reactive Mal-PEG6-NHS ester shows a half-life of only minutes in aqueous buffer at pH 7.5 due to competing hydrolysis, which can lead to batch-to-batch inconsistency in conjugation yield. This makes the acid-terminated linker the preferred choice for library synthesis where consistent amide coupling yields are critical [1].

Bioconjugation chemistry Maleimide stability Reaction reproducibility

Monodispersity and Purity: Mal-PEG6-CH2COOH vs. Polydisperse PEG-CH2COOH

Mal-PEG6-CH2COOH is a discrete, monodisperse compound with a defined molecular weight (419.4 Da) and a purity specification of ≥95% (typically ≥98% by HPLC), as confirmed by certificate-of-analysis data from GMP-aligned suppliers [1]. In contrast, commercial polydisperse PEG-acetic acid linkers (e.g., Mal-PEG(2k)-COOH) consist of a Poisson distribution of chain lengths, leading to batch-to-batch variability in the number of ethylene glycol units and consequently in the hydrodynamic radius of the final conjugate. This compositional heterogeneity introduces uncontrolled variability in bioconjugate critical quality attributes (CQAs), such as DAR distribution, pharmacokinetic profile, and bioactivity.

PEG monodispersity Analytical quality control Reproducibility

Optimal Application Scenarios for Mal-PEG6-CH2COOH in Drug Discovery and Conjugate Development


PROTAC Library Synthesis and Lead Optimization

As demonstrated by comparative SAR analyses, Mal-PEG6-CH2COOH is the preferred linker for constructing PROTAC libraries aimed at rapid lead identification. Its six-unit PEG length is the empirical standard for achieving the inter-ligand distance required for cooperative ternary complex formation with most E3 ligase–target protein pairs. Using Mal-PEG6-CH2COOH as the linker scaffold allows medicinal chemists to systematically vary warhead and E3 ligand orientation without confounding variables from linker length, directly enabling the generation of sub-nanomolar degraders .

High-DAR ADC Generation with Reduced Aggregation

For ADC programs seeking to push drug loading to DAR 8 to maximize potency against low-antigen-density tumors, Mal-PEG6-CH2COOH provides the hydrophilicity necessary to maintain conjugate solubility. The defined PEG6 chain shields the hydrophobic payload face, preventing the aggregation that would otherwise render a high-DAR species unmanufacturable or toxic. The acetic acid terminus further permits quantitative, site-specific payload attachment, ensuring a homogeneous product profile .

Process Development for Reproducible Bioconjugation

In GMP-like process development settings, the hydrolytic stability of the maleimide group and the controlled reactivity of the carboxylic acid group (activatable on demand) make Mal-PEG6-CH2COOH a superior building block compared to pre-activated esters. This combination minimizes side reactions and maximizes batch-to-batch conjugation yield, a critical requirement for later-stage preclinical conjugate manufacturing where reproducibility and scalability are paramount .

Precision PEGylation of Engineered Cysteine Antibodies

For site-specific conjugation to engineered cysteine residues (e.g., THIOMAB technology), the discrete six-unit PEG chain provides a precise hydrodynamic spacer that optimizes the spatial separation between the antibody and the therapeutic payload. Compared to shorter PEG4 or polydisperse alternatives, Mal-PEG6-CH2COOH balances the need for flexibility to avoid steric hindrance at the conjugation site with the need for conformational constraint to maintain favorable pharmacokinetic exposure .

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